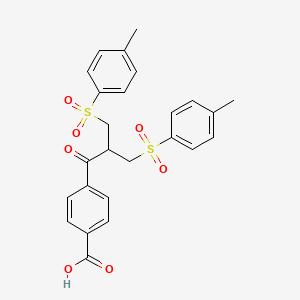4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid
CAS No.: 124243-00-1
Cat. No.: VC6038128
Molecular Formula: C25H24O7S2
Molecular Weight: 500.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 124243-00-1 |
|---|---|
| Molecular Formula | C25H24O7S2 |
| Molecular Weight | 500.58 |
| IUPAC Name | 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid |
| Standard InChI | InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28) |
| Standard InChI Key | HGOBHXGITKMPPL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid, reflects its three-dimensional structure . Key features include:
-
Benzoic acid backbone: Provides a carboxylic acid group (-COOH) for further derivatization, such as esterification or amidation .
-
Propanoyl bridge: Connects the aromatic rings while hosting two sulfonate groups.
-
Tosyl (p-toluenesulfonyl) groups: Electron-withdrawing sulfonate moieties that act as protecting groups for hydroxyl or amine functionalities during synthetic procedures .
The molecule’s geometry, confirmed by PubChem’s 3D conformer model, reveals a sterically crowded core due to the two bulky tosylmethyl substituents . This steric hindrance influences reactivity, often directing reactions to specific sites.
Spectroscopic and Computational Data
-
XLogP3-AA: 3.7, indicating moderate lipophilicity suitable for organic solvent-based reactions .
-
Hydrogen bonding: One donor (carboxylic acid) and seven acceptor sites (sulfonyl oxygens, carbonyl groups) .
-
Rotatable bonds: Nine, enabling conformational flexibility despite steric constraints .
Synthetic Utility and Reactivity
Role in Multi-Step Synthesis
The compound’s design facilitates its use as a chemoselective protecting group and nucleophilic substitution precursor:
-
Tosyl group stability: Resists acidic and basic conditions, allowing orthogonal deprotection strategies .
-
Chloride derivative: The acid chloride form (CAS: 124243-01-2) enhances electrophilicity for acylations .
Table 1: Key Functional Groups and Reactivity
| Functional Group | Role in Synthesis | Example Reaction |
|---|---|---|
| Benzoic acid (-COOH) | Carboxylic acid derivatization | Esterification with alcohols |
| Tosyl (-SO₂C₆H₄CH₃) | Hydroxyl/amine protection | Sulfonylation of alcohols |
| Propanoyl linker | Spatial separation of substituents | Cross-coupling reactions |
Pharmaceutical Applications
The compound’s utility in drug development is evidenced by:
-
NSAID precursor: Benzoic acid derivatives are precursors to nonsteroidal anti-inflammatory drugs (e.g., aspirin analogs) .
-
PEG linker synthesis: AxisPharm’s catalog highlights its use in creating polyethylene glycol (PEG) conjugates for drug delivery .
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 1.9977 | 0.3995 | 0.1998 |
| 5 | 9.9884 | 1.9977 | 0.9988 |
| 10 | 19.9768 | 3.9954 | 1.9977 |
Future Directions and Research Gaps
While the compound’s synthetic utility is well-established, unresolved questions include:
-
Catalytic applications: Potential as a ligand in asymmetric catalysis remains unexplored.
-
Biological activity: No studies examine its direct pharmacological effects, likely due to its role as an intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume